molecular formula C26H24N4O3 B2564925 1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900894-83-9

1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2564925
CAS RN: 900894-83-9
M. Wt: 440.503
InChI Key: GKAAAELNYYOOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Compounds with similar complex structures, including naphthyl, pyrimidine, and pyrrolo moieties, are often subjects of synthetic chemistry research. These compounds are of interest for their potential in creating novel heterocyclic systems, which are foundational in medicinal chemistry due to their diverse pharmacological properties (Deady & Devine, 2006). The synthesis of these compounds can lead to the discovery of new reactions and the development of new synthetic methodologies.

Antibacterial and Antifungal Research

Derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine structures have been explored for their antibacterial and antifungal activities. For instance, compounds synthesized from naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines showed promising antibacterial properties (El-Agrody et al., 2000). This suggests that similar structures could be investigated for their potential use in combating microbial infections.

Pharmacological Applications

Complex heterocyclic compounds are often evaluated for various pharmacological effects. For example, compounds related to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold have been assessed for their potential as anti-asthmatic agents due to their selective inhibition properties (Sugahara et al., 2000). Such research underscores the importance of these compounds in the development of new therapeutic agents.

Molecular Interactions and Binding Studies

The study of molecular interactions, such as π–π stacking and hydrogen bonding, is crucial in understanding the binding properties of complex molecules. Research on related compounds has provided insights into their potential as ligands in complex formations, which is valuable for drug design and material science (Khrustalev et al., 2008).

Mechanism of Action

Target of Action

The primary target of the compound 1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simpler sugars such as glucose and maltose .

Mode of Action

The compound 1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide acts as an inhibitor of the α-amylase enzyme . By inhibiting this enzyme, the compound slows down the digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

The inhibition of the α-amylase enzyme by 1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide affects the carbohydrate metabolism pathway . This results in a slower breakdown of complex carbohydrates, thereby controlling the postprandial increase in blood glucose levels .

Pharmacokinetics

The compound’s effectiveness in inhibiting the α-amylase enzyme suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of the action of 1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involve the inhibition of the α-amylase enzyme . This results in a slower breakdown of complex carbohydrates and a more controlled release of glucose into the bloodstream . This can help manage blood glucose levels, particularly after meals, which is beneficial for individuals with diabetes .

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-17-8-6-13-30-23(17)28-24-20(26(30)32)16-22(29(24)14-7-15-33-2)25(31)27-21-12-5-10-18-9-3-4-11-19(18)21/h3-6,8-13,16H,7,14-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAAAELNYYOOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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